N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide typically involves the reaction of 2-furamide with 5-(p-aminophenoxy)pentylamine under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-FURAMIDE, N-(5-(p-METHOXYPHENOXY)PENTYL)-
- 2-FURAMIDE, N-(5-(p-CHLOROPHENOXY)PENTYL)-
- 2-FURAMIDE, N-(5-(p-NITROPHENOXY)PENTYL)-
Uniqueness
N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the aminophenoxy group, in particular, contributes to its bioactivity and potential therapeutic applications .
Properties
CAS No. |
101586-79-2 |
---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c17-13-6-8-14(9-7-13)20-11-3-1-2-10-18-16(19)15-5-4-12-21-15/h4-9,12H,1-3,10-11,17H2,(H,18,19) |
InChI Key |
XNODCFOINLTORT-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
101586-79-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Furamide, N-(5-(p-aminophenoxy)pentyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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